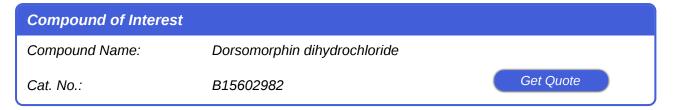


Unveiling the Chemical Biology of Dorsomorphin Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin dihydrochloride, also widely known as Compound C, is a pivotal small molecule inhibitor with dual specificity for AMP-activated protein kinase (AMPK) and Type I bone morphogenetic protein (BMP) receptors. This technical guide provides an in-depth exploration of its chemical properties, mechanism of action, and key applications in cellular and molecular biology research. Detailed experimental protocols, quantitative inhibitory data, and visual representations of its effects on critical signaling pathways are presented to facilitate its effective use in the laboratory.

Chemical and Physical Properties

Dorsomorphin dihydrochloride is a synthetic pyrazolopyrimidine derivative. Its chemical and physical characteristics are fundamental to its use in experimental settings, influencing its solubility, stability, and cellular uptake.



Property	Value	Reference(s)
IUPAC Name	6-[4-[2-(1- Piperidinyl)ethoxy]phenyl]-3-(4- pyridinyl)-pyrazolo[1,5- a]pyrimidine dihydrochloride	
Synonyms	Compound C dihydrochloride, BML-275 dihydrochloride	[1][2][3]
CAS Number	1219168-18-9	[2][4][5][6][7][8][9]
Molecular Formula	C24H25N5O · 2HCl	[2][5][7][10][11]
Molecular Weight	472.41 g/mol	[2][4][5][7][8][9][10][11]
Appearance	Light yellow to yellow solid	[9]
Purity	≥98% (HPLC)	[2][5][7][10]
SMILES	C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5 =CC=NC=C5)N=C3.CI.CI	[4]
InChIKey	RJDVIJJQKMGPMV- UHFFFAOYSA-N	[2][5]

Solubility

The solubility of **Dorsomorphin dihydrochloride** is a critical factor for the preparation of stock and working solutions.



Solvent	Concentration	Notes	Reference(s)
Water	100 mg/mL (211.68 mM)	Requires sonication.	[5][6][7][9][10][12]
DMSO	~5 mg/mL (10.58 mM)	Requires sonication. Hygroscopic DMSO can reduce solubility.	[2][9][12]
PBS (pH 7.2)	~20 mg/mL (42.34 mM)	Requires sonication and warming to 60°C for a clear solution.	[3][12][13]

Stability and Storage

Proper storage is essential to maintain the biological activity of **Dorsomorphin dihydrochloride**.

Form	Storage Temperature	Duration	Conditions	Reference(s)
Solid (Powder)	-20°C	≥ 4 years	Desiccated, protected from light.	[1][14][15]
Stock Solution (in DMSO)	-80°C	1 year	Aliquoted to avoid freeze- thaw cycles, sealed, away from moisture.	[3]
-20°C	6 months	Aliquoted to avoid freeze- thaw cycles, sealed, away from moisture.	[3]	
Aqueous Solution	Room Temperature	Not Recommended	Should be used immediately.	[14][15]

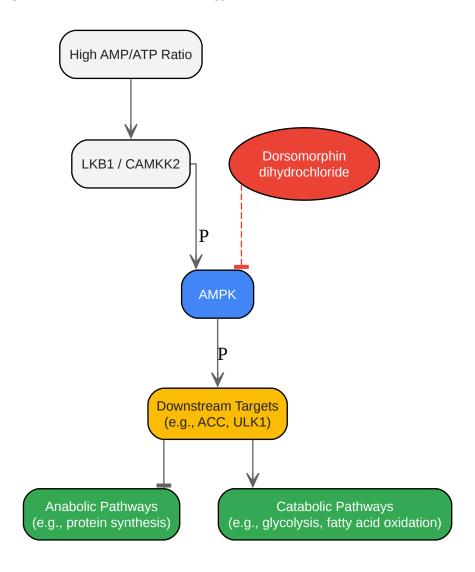


Mechanism of Action

Dorsomorphin dihydrochloride exhibits a dual inhibitory mechanism, targeting two distinct and crucial signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the bone morphogenetic protein (BMP) pathway.

Inhibition of AMPK Signaling

Dorsomorphin is a potent, reversible, and ATP-competitive inhibitor of AMPK.[4][13][16][17][18] It binds to the kinase domain of the catalytic α -subunit, preventing the phosphorylation of downstream targets involved in cellular energy homeostasis.



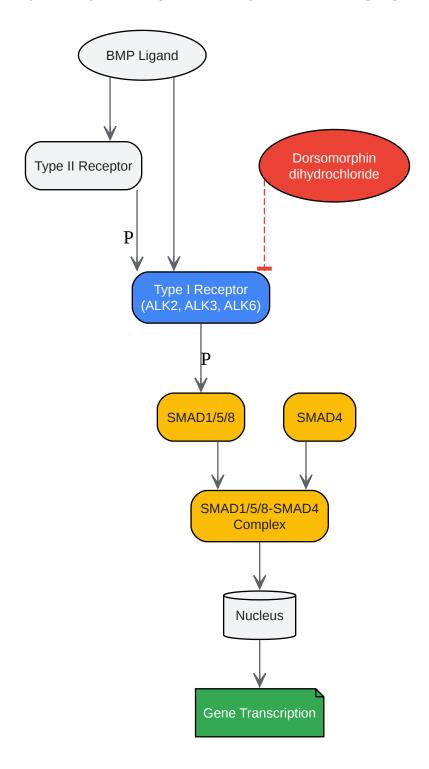
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Figure 1. Dorsomorphin's inhibition of the AMPK signaling pathway.



Inhibition of BMP Signaling

Dorsomorphin also potently inhibits the Type I BMP receptors ALK2, ALK3, and ALK6.[2][3][4] [5][7][10][11][13][16][18][19][20][21] By competing with ATP for binding to the kinase domain of these receptors, it blocks the phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), thereby inhibiting the transcription of BMP target genes.[4][20]





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Figure 2. Dorsomorphin's inhibition of the BMP signaling pathway.

Quantitative Inhibitory Data

The inhibitory potency of **Dorsomorphin dihydrochloride** has been quantified against its primary targets in various assays.

In Vitro Kinase Inhibition

Target	Parameter	Value	Species	Assay Conditions	Reference(s
AMPK	Ki	109 nM	Rat	Cell-free, in the absence of AMP.	[3][4][5][7][8] [9][10][13][16] [17][21]
ALK2 (ACVR1)	IC50	~200 nM	Human	BRE- Luciferase reporter assay with constitutively active ALK2.	[10][22]
ALK3 (BMPR1A)	IC50	~500 nM	Human	BRE- Luciferase reporter assay with constitutively active ALK3.	[10][22]
ALK6 (BMPR1B)	IC50	5-10 μΜ	Human	BRE- Luciferase reporter assay with constitutively active ALK6.	[10][22]

Cellular IC50 Values

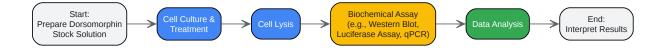


The half-maximal inhibitory concentration (IC50) for cytotoxicity varies across different cell lines.

Cell Line	IC50 (μM)	Exposure Time	Assay	Reference(s)
92-1 (Uveal Melanoma)	6.526	48 h	Cell Viability	[6][11]
MP46 (Uveal Melanoma)	10.13	48 h	Cell Viability	[6]
OMM2.5 (Uveal Melanoma)	31.45	48 h	Cell Viability	[6]
Mel270 (Uveal Melanoma)	8.39	48 h	Cell Viability	[6]
HeLa (Cervical Cancer)	10.71	24 h	CCK-8	[2]
HCT116 (Colon Cancer)	11.34	24 h	CCK-8	[2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving **Dorsomorphin dihydrochloride**.



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